6-Thio-DG cep

Descripción general

Descripción

6-Thio-2’-deoxyguanosine, commonly referred to as 6-Thio-DG cep, is a modified nucleotide that targets telomeres. Telomeres, along with the enzyme telomerase, play a crucial role in the survival and proliferation of cancer cells. 6-Thio-2’-deoxyguanosine is currently under clinical development for its potential use in treating various cancers, including non-small cell lung cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thio-2’-deoxyguanosine involves the incorporation of a sulfur atom into the guanine base of deoxyguanosine. This process typically requires the use of specific reagents and catalysts to facilitate the substitution reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful incorporation of the sulfur atom .

Industrial Production Methods

Industrial production of 6-Thio-2’-deoxyguanosine involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The process may also involve the use of advanced purification techniques to isolate the desired compound from by-products and impurities .

Análisis De Reacciones Químicas

Types of Reactions

6-Thio-2’-deoxyguanosine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can undergo oxidation, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to its corresponding thiol derivative.

Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products can have different biological activities and properties compared to the parent compound .

Aplicaciones Científicas De Investigación

6-Thio-2’-deoxyguanosine has several scientific research applications, including:

Chemistry: Used as a tool to study telomere biology and the role of telomerase in cellular processes.

Biology: Investigated for its effects on cellular aging and the mechanisms of telomere maintenance.

Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with high telomerase activity.

Mecanismo De Acción

6-Thio-2’-deoxyguanosine exerts its effects by incorporating into telomeric DNA through the action of telomerase. This incorporation leads to telomere dysfunction, resulting in DNA damage responses and selective cancer cell death. The damaged telomeric fragments accumulate in cytosolic micronuclei, activating both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Comparación Con Compuestos Similares

Similar Compounds

Imetelstat: Another telomerase inhibitor that targets telomeres but has a different mechanism of action.

Etoposide: A chemotherapeutic agent that can be used in combination with 6-Thio-2’-deoxyguanosine for enhanced anti-tumor effects.

Doxorubicin: Another chemotherapeutic agent that shows synergistic effects when used with 6-Thio-2’-deoxyguanosine.

Uniqueness

6-Thio-2’-deoxyguanosine is unique in its ability to directly target telomeres and induce telomere dysfunction, leading to selective cancer cell death. Its mechanism of action involves both telomerase-dependent and immune-mediated pathways, making it a promising candidate for cancer therapy .

Actividad Biológica

6-Thio-2'-deoxyguanosine (6-thio-dG) is a nucleoside analogue that has garnered attention for its potential as an anti-cancer agent, particularly through its interaction with telomerase and telomeres. This article explores the biological activity of 6-thio-dG, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

6-thio-dG is recognized by the telomerase enzyme and is incorporated into newly synthesized telomeres. This incorporation alters the structure and function of telomeres, leading to telomere dysfunction specifically in telomerase-positive cells. The compound induces significant telomere shortening and results in the loss of protective complexes at the telomeric ends, which can trigger cellular senescence or apoptosis in cancer cells while sparing normal cells that do not express telomerase .

Key Findings

- Telomere Dysfunction : 6-thio-dG treatment results in a 7.8-fold increase in telomeric DNA damage compared to its counterpart, 6-thioguanine, after 72 hours of exposure .

- Cell Viability : In various cancer cell lines (e.g., HCT116, A549), treatment with 6-thio-dG led to an 80-90% reduction in cell viability, while normal fibroblast cells remained largely unaffected .

- In Vivo Efficacy : In xenograft models using A549 lung cancer cells, intraperitoneal administration of 6-thio-dG resulted in significant tumor reduction, outperforming treatments with 6-thioguanine .

Comparative Analysis of Cell Lines

The following table summarizes the effects of 6-thio-dG on different cancer cell lines compared to normal human fibroblasts:

| Cell Line | Telomerase Expression | Viability Post Treatment (%) | Telomere Dysfunction Induced |

|---|---|---|---|

| HCT116 | Positive | ~10% | High |

| A549 | Positive | ~15% | High |

| HCC827 | Positive | ~5% | High |

| BJ Fibroblasts | Negative | ~90% | None |

Study 1: Telomere Dysfunction Induction

In a study assessing the impact of 6-thio-dG on various cancer cell lines, researchers observed that the compound induced significant telomere dysfunction characterized by increased TIF (Telomere Dysfunction-Induced Foci) formation. The study utilized immunofluorescence to quantify TIFs and demonstrated that only telomerase-positive cells exhibited this dysfunction following treatment with 6-thio-dG .

Study 2: Resistance Mechanisms

Further investigations revealed that certain cancer cell lines (e.g., H1819, H1993) displayed resistance to 6-thio-dG. Gene expression analysis indicated hypermethylation of specific genes associated with resistance mechanisms. This highlights the need for understanding genetic factors influencing sensitivity to 6-thio-dG therapy .

Propiedades

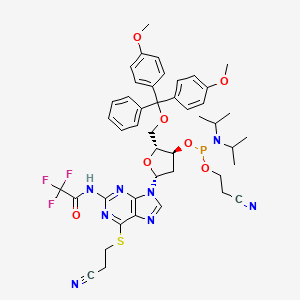

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRFZLDCSJOHHT-UMFTULFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50F3N8O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.